

GFR Outcomes: Bardoxolone Methyl vs. Placebo

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Compound Focus: Bardoxolone Methyl

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The following table summarizes the primary efficacy and key safety outcomes from the TSUBAKI study, a Phase 2, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes and Stage 3-4 Chronic Kidney Disease (CKD) [1].

Outcome Measure	Bardoxolone Methyl Group	Placebo Group	Intergroup Difference (95% CI)	P-value
Primary Endpoint: Change in measured GFR (mL/min/1.73 m²) at Week 16	+5.95 (2.29 to 9.60)	-0.69 (-3.83 to 2.45)	+6.64	P = 0.008
Key Safety Outcomes				
• Incidence of peripheral edema	4 patients (mild)	1 patient	Not Applicable	
• Discontinuation rate (Cohorts G3 & G4)	15 patients	1 patient	Not Applicable	
• Heart failure events	0 patients	0 patients	Not Applicable	

> **Note:** The GFR was measured directly using the **inulin clearance method**, which is considered a gold standard technique, rather than being estimated (eGFR) [1].

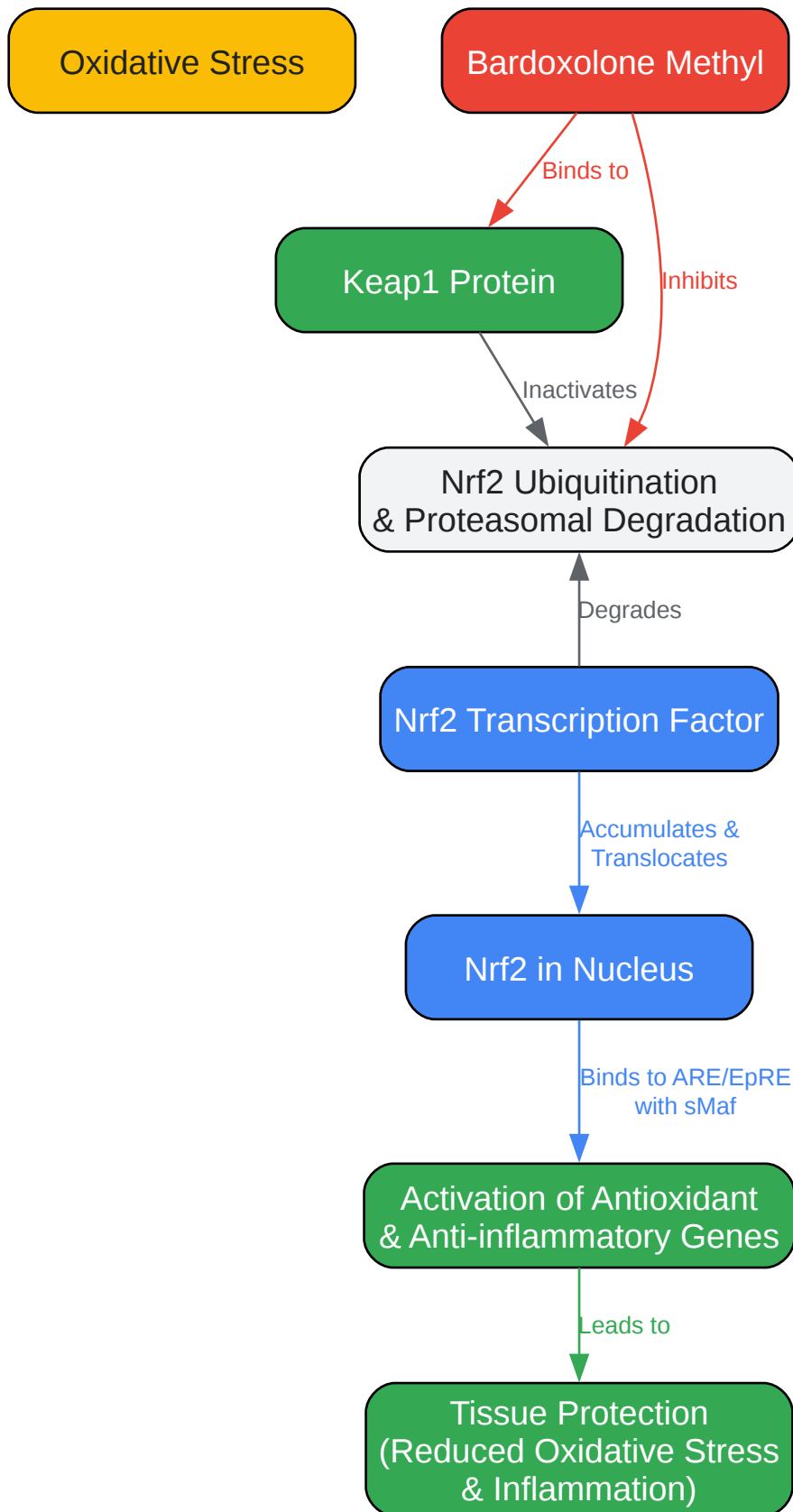
Detailed Experimental Methodology

For researchers to critically evaluate these findings, here are the key details of the experimental protocol from the TSUBAKI study [1]:

- **Study Design:** Phase 2, randomized, multicenter, double-blind, placebo-controlled.
- **Participants:** Enrolled adults with type 2 diabetes and Stage 3-4 CKD (Cohort G3: n=82, randomized 1:1; Cohort G4: n=38, randomized 2:1). The primary analysis was conducted on Cohort G3.
- **Intervention:**
 - **Bardoxolone methyl** or matching placebo was administered orally once daily for 16 weeks using a dose-titration scheme.
- **Primary Efficacy Endpoint:**
 - The change from baseline in **Glomerular Filtration Rate (GFR)** at week 16.
 - GFR was **measured** (not estimated) using the **inulin clearance method**.
- **Key Safety Assessments:**
 - Monitoring of adverse events, with specific attention to fluid overload events (like peripheral edema) and heart failure, given safety signals from a previous Phase 3 trial (the BEACON study).
 - Changes in the Urinary Albumin-to-Creatinine Ratio (UACR) were also tracked.

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway through which **bardoxolone methyl** is proposed to act, based on background literature [2].



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Diagram Title: Proposed Mechanism of **Bardoxolone Methyl**

Important Context and Safety Considerations

When interpreting the positive GFR data, it is crucial for professionals to be aware of the following context:

- **Historical Safety Concern:** A previous Phase 3 trial (BEACON) in patients with stage G4 Diabetic Kidney Disease (DKD) was terminated prematurely due to an **increased risk of heart failure** from fluid overload, particularly in patients with identifiable risk factors (e.g., elevated BNP >200 pg/mL or prior heart failure hospitalization) [1] [2].
- **Patient Selection is Key:** The TSUBAKI study, which showed a positive GFR effect without heart failure events, specifically enrolled patients **without these identified risk factors** [1]. This suggests the safety profile may be manageable in a selected population.
- **Albuminuria Increase:** An increase in the Urinary Albumin-to-Creatinine Ratio (UACR) was observed in the **bardoxolone methyl** group compared to placebo [1]. The clinical significance of this finding requires further long-term investigation.
- **Ongoing Research:** A Phase 3 study in Japan is ongoing to further evaluate whether **bardoxolone methyl** provides clinical benefit without major safety concerns in selected patients with CKD [2].

Interpretation for Professionals

The data indicates that **bardoxolone methyl** produces a **true increase in measured GFR**, not just a shift in estimation metrics. However, its clinical application is complex due to a narrow therapeutic window. The future of this drug in treatment arsenals hinges on the outcomes of ongoing trials and the ability to precisely identify patients who will benefit without experiencing serious adverse events.

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References

1. Randomized Clinical Trial on the Effect of Bardoxolone ... [pubmed.ncbi.nlm.nih.gov]

2. Bardoxolone methyl: drug development for diabetic kidney ... [pmc.ncbi.nlm.nih.gov]

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